3-Methylbut-2-en-1-yl benzylcarbamate
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Overview
Description
3-Methylbut-2-en-1-yl benzylcarbamate is an organic compound with a unique structure that combines a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl benzylcarbamate typically involves the reaction of benzyl isocyanate with 3-methylbut-2-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-1-yl benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized carbamates.
Reduction: Amines.
Substitution: Substituted benzylcarbamates.
Scientific Research Applications
3-Methylbut-2-en-1-yl benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-en-1-yl benzoate
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methylbut-2-en-1-yl acetate
Uniqueness
3-Methylbut-2-en-1-yl benzylcarbamate is unique due to its specific combination of a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
648910-18-3 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-methylbut-2-enyl N-benzylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-11(2)8-9-16-13(15)14-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,14,15) |
InChI Key |
COXCIELUYNAMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)NCC1=CC=CC=C1)C |
Origin of Product |
United States |
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